molecular formula C10H12N2O2 B13685604 8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile

8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile

Cat. No.: B13685604
M. Wt: 192.21 g/mol
InChI Key: JSLAKFBAJPZONH-UHFFFAOYSA-N
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Description

8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile: is a heterocyclic compound with a unique structure that includes a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile typically involves the reaction of aromatic aldehydes, malononitrile, and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This method provides a straightforward route to the compound under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the materials science field, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for 8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

8a-hydroxy-2-oxo-1,3,5,6,7,8-hexahydroquinoline-3-carbonitrile

InChI

InChI=1S/C10H12N2O2/c11-6-7-5-8-3-1-2-4-10(8,14)12-9(7)13/h5,7,14H,1-4H2,(H,12,13)

InChI Key

JSLAKFBAJPZONH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(=CC(C(=O)N2)C#N)C1)O

Origin of Product

United States

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